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Introduction

E235 is a widely used non-alloy structural steel known for its good weldability and mechanical

properties. It is frequently employed in construction, pipeline manufacturing, and general

engineering. The integrity of welded joints in E235 steel is paramount to ensure structural

safety and reliability. Non-Destructive Testing (NDT) encompasses a group of analysis

techniques used to evaluate the properties and integrity of a material, component, or system

without causing damage.[1][2] This document provides detailed application notes and

experimental protocols for the primary NDT methods used to inspect E235 steel welds, tailored

for researchers and scientists in materials science and engineering.

Overview of NDT Method Selection for E235 Welds
The selection of an appropriate NDT method depends on the type of defect being sought

(surface, near-surface, or internal), material properties, and the geometry of the weld. E235 is a

ferromagnetic carbon steel, which makes it suitable for methods like Magnetic Particle Testing.

[3] The following diagram illustrates a general logic for selecting the appropriate NDT method.
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Fig. 1: NDT method selection guide for E235 steel welds.

Comparison of Applicable NDT Methods
The following table summarizes the primary NDT methods suitable for E235 steel welds,

outlining their principles, capabilities, and limitations.
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NDT Method
Principle of

Operation

Detectable

Defects in E235

Welds

Advantages Limitations

Visual Testing

(VT)

Direct or indirect

visual

examination of

the weld surface

to identify visible

discontinuities.[4]

Cracks, porosity,

undercut,

underfill,

excessive

reinforcement,

spatter.[5]

Fast,

inexpensive,

requires minimal

equipment,

provides

immediate

results.

Only detects

surface flaws;

effectiveness is

highly dependent

on inspector skill

and visual acuity.

Liquid Penetrant

Testing (PT)

A liquid penetrant

is applied to the

surface and

drawn into

surface-breaking

defects by

capillary action.

A developer then

draws the

penetrant out,

making the flaw

visible.[6][7]

Fine surface-

breaking cracks,

porosity, laps,

and seams.[4]

Highly sensitive

to small surface

discontinuities,

can be used on

complex shapes,

portable.

Only detects

surface-breaking

defects; requires

thorough surface

cleaning; not

suitable for

porous surfaces.

[7]
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Magnetic Particle

Testing (MT)

A magnetic field

is induced in the

ferromagnetic

material (E235).

Surface or near-

surface flaws

disrupt the

magnetic flux,

creating leakage

fields that attract

finely divided iron

particles, forming

a visible

indication.[3][8]

Surface and

slightly sub-

surface cracks,

porosity,

inclusions, and

lack of fusion.[3]

[9]

Fast, relatively

inexpensive,

highly sensitive

to fine surface

cracks, can

detect near-

surface flaws.

[10]

Limited to

ferromagnetic

materials;

magnetic field

orientation is

critical; cannot

detect deep sub-

surface defects.

[3]

Ultrasonic

Testing (UT)

High-frequency

sound waves are

introduced into

the material.

Reflections

(echoes) from

internal

discontinuities

are detected and

analyzed to

determine flaw

size, location,

and orientation.

[4][11]

Internal cracks,

porosity, slag

inclusions, lack

of fusion, and

incomplete

penetration.[11]

High sensitivity

to planar defects,

provides depth

information,

portable, no

radiation hazard.

Requires a

skilled operator

for accurate

interpretation;

couplant is

necessary;

difficult on thin or

complex welds.

[12]

Radiographic

Testing (RT)

X-rays or gamma

rays are passed

through the weld

and expose a

film or digital

detector on the

opposite side.

Variations in

Internal cracks,

porosity,

inclusions, voids,

and changes in

thickness.[14]

Provides a

permanent visual

record (film); can

inspect a wide

range of

materials and

thicknesses.

Radiation hazard

requires stringent

safety protocols;

less sensitive to

planar defects

unless oriented

correctly; high
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material density

and thickness,

caused by

defects, create a

2D image of the

weld's internal

structure.[4][13]

equipment cost.

[13]

Visual Testing (VT)
Application Note: VT is the most fundamental NDT method and should always be the first

inspection step for any weld. It is used to identify macroscopic surface flaws and verify that the

weld meets basic quality standards and dimensional specifications.

Experimental Protocol:

Personnel Qualification: Inspector should be certified according to standards such as ISO

9712.

Equipment: Good lighting (minimum 500 lux), magnifying glass (5x-10x), weld gauges (e.g.,

fillet gauges, bridge cam gauge), and measuring tools.[15]

Surface Preparation: The weld surface and adjacent base metal must be clean and free from

slag, spatter, oil, and other contaminants that could obscure vision.

Procedure: a. Visually scan the entire weld length and adjacent heat-affected zone (HAZ). b.

Check for surface-breaking cracks, which often appear as fine, linear indications. c. Identify

and measure any surface porosity (visible pores or gas pockets). d. Use a weld gauge to

measure for undercut (a groove melted into the base metal) and underfill (weld surface

below the adjacent base metal).[15] e. Measure the weld reinforcement (excess metal) to

ensure it is within the specified limits. f. Note the presence of any excessive spatter or arc

strikes on the base material.[5]

Evaluation: Compare observations against acceptance criteria defined in standards like ISO

5817 or project-specific requirements.[5]
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Reporting: Document the location, type, and size of all identified and

acceptable/unacceptable discontinuities.

Magnetic Particle Testing (MT)
Application Note: As E235 is a ferromagnetic carbon steel, MT is a highly effective and

sensitive method for detecting surface and near-surface discontinuities.[9] It is particularly

adept at finding fine, shallow cracks that may be missed by visual inspection.

Experimental Protocol:

Personnel Qualification: Operator certified to a minimum of Level II in MT according to ISO

9712.

Equipment: Electromagnetic yoke (AC/DC), black magnetic ink (wet particles) or dry powder,

white contrast paint, UV-A lamp (for fluorescent particles), and a calibrated magnetic field

indicator.

Surface Preparation: The inspection surface must be clean and dry. For the wet method, a

thin, smooth layer of white contrast paint is often applied to enhance visibility of black ink

indications.

Procedure: a. Position the electromagnetic yoke's legs on the surface of the weld area. b.

Energize the yoke to induce a magnetic field in the component.[8] c. While the yoke is

energized, apply the magnetic particles (wet ink or dry powder) to the area between the

yoke's legs.[3] d. The particles will accumulate at any magnetic flux leakage fields, forming a

visible indication of a discontinuity.[10] e. Inspect the area for indications. f. To ensure

detection of flaws in all orientations, perform the inspection in two directions, with the second

direction being approximately 90 degrees to the first.[3]

Interpretation and Evaluation: Evaluate any relevant indications based on their size, shape,

and location, according to the specified acceptance criteria (e.g., ISO 23278).

Post-Testing: Clean the surface to remove all particles and contrast paint. If required,

demagnetize the component.
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Reporting: Document all test parameters, equipment used, and the location, size, and

classification of any defects found.

Start MT Inspection

1. Surface Preparation
(Clean & Dry)

2. Apply Contrast Paint
(Optional, for Wet Method)

3. Induce Magnetic Field
(Place Yoke & Energize)

4. Apply Magnetic Particles
(Wet Ink or Dry Powder)

5. Inspect for Indications

Re-orient Yoke 90°
and Repeat Steps 3-5?

 Yes

6. Evaluate Indications
(per Acceptance Criteria)

 No (Done)

7. Post-Test Cleaning
& Demagnetization

End MT Inspection

Click to download full resolution via product page

Fig. 2: Experimental workflow for Magnetic Particle Testing (MT).

Ultrasonic Testing (UT)
Application Note: UT is the primary method for detecting internal, volumetric defects in E235
steel welds, such as lack of fusion, slag inclusions, and internal cracking.[11] Its high sensitivity

to planar defects makes it crucial for critical applications. The velocity of a shear wave in

carbon steel is approximately 3.2 x 10³ m/s, a key parameter for calibration.[11]

Experimental Protocol:
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Personnel Qualification: Operator certified to a minimum of Level II in UT according to ISO

9712.

Equipment: Calibrated ultrasonic flaw detector, appropriate angle-beam shear wave

transducers (e.g., 2.5 to 5 MHz frequency), a normal (0-degree) longitudinal wave

transducer, calibration blocks (e.g., V1/V2 blocks), and couplant (e.g., grease or gel).[11]

Surface Preparation: The scanning surface must be smooth and clean to ensure proper

acoustic coupling. Heavy scale or spatter must be removed.

Calibration: a. Calibrate the instrument for the specific material (E235 steel) and thickness

using standard calibration blocks. b. Set the time base (range) and sensitivity. c. Construct a

Distance Amplitude Correction (DAC) curve or use Time Corrected Gain (TCG) to

compensate for signal attenuation over distance.[16]

Procedure: a. Perform a scan of the parent material on both sides of the weld with the

normal beam transducer to check for laminations.[12] b. Apply couplant to the scanning

surface. c. Scan the weld using an angle-beam transducer. The angle should be chosen

based on the weld joint geometry and thickness to ensure full coverage.[11] d. Move the

probe in a raster pattern, perpendicular and parallel to the weld axis, ensuring overlap

between scans. e. Observe the screen for any indications that rise above the reference level.

Interpretation and Evaluation: a. When an indication is found, manipulate the probe to

maximize the signal amplitude. b. Record the indication's location, peak amplitude, and

sound path length.[17] c. Use sizing techniques (e.g., 6 dB drop method) to estimate the

flaw's dimensions.[16] d. Evaluate the flaw against acceptance criteria from standards like

ISO 11666.

Post-Testing: Remove all couplant from the component surface.[17]

Reporting: Prepare a detailed report including the test procedure, equipment details,

calibration data, a sketch of the weld showing indication locations, and the evaluation of

each indication.[12][17]
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Start UT Inspection

1. Surface Preparation
(Clean & Smooth)

2. Equipment Calibration
(Set Range, Sensitivity, DAC/TCG)

3. Parent Material Scan
(0° Probe)

4. Apply Couplant

5. Weld Scanning
(Angle-Beam Probe)

Indication Found? 8. Post-Test Cleaning

 Scan Complete No (Continue Scan)

6. Characterize & Size Indication
(Maximize Signal, 6dB Drop)

 Yes

7. Evaluate Indication
(per Acceptance Criteria)

End UT Inspection

Click to download full resolution via product page

Fig. 3: Experimental workflow for Ultrasonic Testing (UT) of welds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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